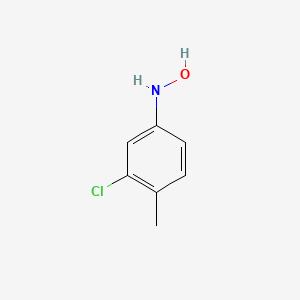

N-(3-Chloro-4-methylphenyl)hydroxylamine

Description

Significance of N-Arylhydroxylamines in Modern Organic Synthesis and Chemical Transformations

N-Arylhydroxylamines are a class of organic compounds that serve as versatile intermediates in a multitude of chemical transformations. Their utility stems from the presence of both a nucleophilic nitrogen atom and an oxygen atom, which can be exploited for the formation of new carbon-nitrogen and nitrogen-oxygen bonds. These compounds are pivotal in the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. nih.gov Furthermore, N-arylhydroxylamines can be readily oxidized to nitroso compounds or reduced to the corresponding anilines, making them valuable precursors in a wide array of synthetic pathways. semanticscholar.org

The reactivity of the N-O bond in hydroxylamine (B1172632) derivatives has been harnessed in the development of novel amination reactions. rsc.org These reactions are crucial for introducing nitrogen into organic molecules, a fundamental step in the synthesis of many biologically active compounds. Research has also focused on the use of hydroxylamine derivatives as nitrogen-radical precursors in visible-light photochemistry, opening up new avenues for chemical transformations. researchgate.net

Overview of Academic Research Trajectories for Hydroxylamine Derivatives

Academic research on hydroxylamine derivatives has followed several key trajectories. A significant area of focus has been the development of new synthetic methodologies for their preparation, including the selective reduction of nitroarenes and the oxidation of primary and secondary amines. mdpi.com The catalytic reduction of nitro compounds is a particularly important route to N-arylhydroxylamines. mdpi.com

Another major research thrust is the exploration of the reactivity of hydroxylamine derivatives to synthesize complex molecules. This includes their use in cycloaddition reactions, rearrangements, and as precursors for nitrogen-centered radicals. researchgate.net The development of hydroxylamine-derived reagents for electrophilic amination has also been a fruitful area of investigation. rsc.org

Furthermore, there is a growing interest in the biological and toxicological aspects of hydroxylamine derivatives, especially as they are often metabolites of drugs and agricultural chemicals. nih.govnih.gov Understanding the metabolic fate of these compounds is crucial for assessing their environmental impact and potential health effects.

Chemical and Physical Properties of N-(3-Chloro-4-methylphenyl)hydroxylamine

Interactive Data Table: Estimated Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈ClNO | Based on structure |

| Molecular Weight | 157.60 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy to similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | Analogy to similar compounds |

Note: The properties listed are estimated based on the chemical structure and data for isomeric compounds such as N-(2-chloro-4-methylphenyl)hydroxylamine (CAS: 146019-40-1). chemscene.com

Synthesis of this compound

The synthesis of this compound is not widely documented in the chemical literature. However, general methods for the synthesis of N-arylhydroxylamines can be applied. A common and effective method is the selective reduction of the corresponding nitroarene, in this case, 1-chloro-2-methyl-4-nitrobenzene.

A plausible synthetic route involves the reduction of 1-chloro-2-methyl-4-nitrobenzene using a reducing agent such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic hydrogenation under controlled conditions to avoid over-reduction to the aniline (B41778). The reaction proceeds as follows:

Cl(C₆H₃)(CH₃)NO₂ + [H] → Cl(C₆H₃)(CH₃)NHOH

The Haber-Bosch process, which describes the hydrogenation of nitrobenzene, outlines a three-step reduction to aniline, with the hydroxylamine as a key intermediate. semanticscholar.org

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons, and the protons of the hydroxylamine group (NH and OH). The aromatic protons would appear as a complex multiplet in the aromatic region (around 7 ppm). The methyl protons would be a singlet at around 2.2-2.4 ppm. The NH and OH protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the seven carbon atoms in the molecule.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H and O-H stretching (in the range of 3200-3400 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 157.60), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Research and Applications

The primary area of research interest for this compound is its role as a metabolite of the herbicide Chlortoluron. who.intnih.gov Chlortoluron, a phenylurea herbicide, undergoes metabolism in soil and in organisms through processes like N-demethylation and oxidation of the ring's methyl group. nih.gov The formation of the hydroxylamine derivative is a key step in these metabolic pathways. nih.gov

Studying the formation and further reactions of this compound is important for understanding the environmental fate of Chlortoluron and for assessing the potential toxicity of its metabolites.

Beyond its role in herbicide metabolism, as an N-arylhydroxylamine, this compound has potential applications in organic synthesis as a building block for more complex molecules, particularly nitrogen-containing heterocyclic compounds with potential biological activity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-6(9-10)4-7(5)8/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLNRTRAUMNAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633121 | |

| Record name | 3-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34634-76-9 | |

| Record name | 3-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Intrinsic Reactivity of N 3 Chloro 4 Methylphenyl Hydroxylamine and Its Chemical Analogs

Fundamental N-O Bond Reactivity and Cleavage Processes

The core of N-arylhydroxylamine reactivity lies in the inherent weakness of the nitrogen-oxygen single bond. The bond dissociation energy (BDE) for the N-O bond in hydroxylamine (B1172632) (NH₂-OH) is approximately 58-61 kcal/mol, and for substituted analogs, it generally falls within the 48-65 kcal/mol range. nih.govfigshare.comnsf.gov This BDE is significantly lower than that of C-C (approx. 83-85 kcal/mol), C-N (approx. 70-75 kcal/mol), or C-O (approx. 85-90 kcal/mol) bonds, making the N-O bond the most probable site for cleavage under thermal, catalytic, or radical conditions. nsf.govnih.govwikipedia.org This susceptibility to cleavage is the origin of the diverse reactivity of compounds like N-(3-Chloro-4-methylphenyl)hydroxylamine.

Transition Metal-Mediated N-O Bond Scission

The labile N-O bond of N-arylhydroxylamines is readily cleaved by a variety of transition metal catalysts, a process that has been harnessed for the synthesis of diverse nitrogen-containing compounds, particularly N-heterocycles. nih.govnih.gov Metals such as iron, copper, rhodium, and palladium can effectively mediate this transformation, which typically involves the formation of a metal-nitrenoid or related reactive intermediate. nih.gov For an analog like this compound, these reactions would proceed via cleavage of the N-O bond to generate a reactive nitrogen species that can then engage in cyclization or coupling reactions. The specific outcomes are highly dependent on the catalyst and reaction conditions employed.

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving N-O Bond Cleavage in N-Arylhydroxylamine Analogs

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Fe(OAc)₂ | Hydroxylamine derivatives & Olefins | Aziridines | nih.gov |

| Rhodium(III) | O-Pivaloyl oximes & Diazo compounds | Spirocyclic imines | nih.gov |

| Copper(I) | O-Acyl hydroxylamines & Alkenes | N-Heterocycles | unc.eduresearchgate.net |

Redox Chemistry of N-Arylhydroxylamines

N-arylhydroxylamines are central intermediates in the redox continuum of aromatic nitro compounds, positioned between the fully reduced aryl amines and the more oxidized nitroarenes. cardiff.ac.uk Consequently, this compound can act as both a reducing and an oxidizing agent and is readily converted to other oxidation states.

Oxidation Pathways Leading to Nitrosoarenes and Derived Species (e.g., Azoxy- and Azo-Arenes)

The oxidation of N-arylhydroxylamines is a facile process that initially yields the corresponding nitrosoarene. This two-electron oxidation is a key step in the metabolic activation of many hydroxylamines and is a common synthetic transformation.

Once the nitrosoarene, such as 3-chloro-4-methyl-1-nitrosobenzene, is formed, it can react with a molecule of the starting this compound. This condensation reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen onto the electrophilic nitroso nitrogen, followed by dehydration, to form an azoxyarene. nih.gov Quantum chemical calculations suggest this condensation has a relatively low activation energy and is significantly exothermic, making it a spontaneous process once the nitroso intermediate is generated. nih.gov

The resulting azoxy compound exists at an oxidation state between the nitrosoarene and the azoarene. Further reduction of the azoxyarene can yield the corresponding azo compound, and subsequent reduction cleaves the N=N bond to afford the aniline (B41778). A reversible hydrogen transfer between N-arylhydroxylamines and nitrosoarenes can also occur, complicating the simple view of an irreversible condensation. rsc.org

Table 3: Oxidation States and Products from N-Arylhydroxylamine Redox Chemistry

| Compound Type | General Structure | Relative Oxidation State | Formation Pathway | Reference |

|---|---|---|---|---|

| Aryl Amine | Ar-NH₂ | Most Reduced | Reduction of Hydroxylamine | cardiff.ac.uk |

| N-Arylhydroxylamine | Ar-NHOH | Intermediate | Reduction of Nitroarene or Oxidation of Amine | cardiff.ac.uk |

| Nitrosoarene | Ar-N=O | Oxidized | Oxidation of Hydroxylamine | nih.gov |

| Azoxyarene | Ar-N=N⁺(-O⁻)-Ar | Oxidized | Condensation of Hydroxylamine and Nitrosoarene | nih.govrsc.org |

| Azoarene | Ar-N=N-Ar | More Reduced than Azoxy | Reduction of Azoxyarene |

Over-reduction to Anilines

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, often proceeding through a series of intermediates. N-Arylhydroxylamines, such as this compound, are key intermediates in this process. However, these hydroxylamines are themselves susceptible to further reduction, leading to the formation of the corresponding anilines. This subsequent transformation is often termed "over-reduction" when the hydroxylamine is the desired product.

The conversion of N-arylhydroxylamines to anilines is a thermodynamically favorable process. nih.gov The general mechanism for the reduction of nitroarenes follows pathways where the nitro group is sequentially reduced to nitroso, then to hydroxylamino, and finally to the amino group. nih.govwhiterose.ac.uk The selective synthesis of the hydroxylamine requires careful control of reaction conditions to prevent this over-reduction.

Catalytic hydrogenation is a common method for the reduction of nitro compounds. For instance, the synthesis of 3-chloro-4-methylaniline, the aniline corresponding to this compound, is achieved through the liquid-phase catalytic hydrogenation of 2-chloro-4-nitrotoluene. google.com This industrial process highlights that under typical catalytic hydrogenation conditions (e.g., using catalysts like Pt/C, Raney nickel, or palladium on carbon), the reaction proceeds fully to the aniline. whiterose.ac.ukgoogle.com The hydroxylamine is a transient intermediate in this reaction sequence.

Several factors influence the selectivity between the hydroxylamine and the aniline product, including the choice of catalyst, reducing agent, and solvent. nih.govwhiterose.ac.uk For example, gold nanoparticle-based systems have been shown to selectively reduce nitroarenes to either the N-phenylhydroxylamine or the aniline depending on the reaction solvent. whiterose.ac.uk Similarly, the use of specific reducing agents like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a suitable catalyst can be modulated to favor one product over the other. nih.gov The mechanism involves the stepwise transfer of hydrogen atoms from the reductant to the nitro group, with the hydroxylamine being a distinct intermediate before the final reduction to aniline. nih.gov

Reactivity with Carbonyl Compounds and Other Electrophiles

The N-arylhydroxylamine moiety possesses nucleophilic character, primarily at the nitrogen and oxygen atoms, making it reactive towards a variety of electrophiles, most notably carbonyl compounds. The polarized carbon-oxygen double bond in aldehydes and ketones presents an electrophilic carbon atom that is susceptible to attack by nucleophiles like this compound. libretexts.orgjackwestin.com This reactivity leads to the formation of new carbon-nitrogen or carbon-oxygen bonds, giving rise to important molecular structures.

Formation and Stability of Oxime Derivatives

The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. libretexts.org The nucleophilic nitrogen of the hydroxylamine then attacks the carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine. libretexts.org Subsequent proton transfer and elimination of water yield the final oxime derivative. chemtube3d.comlibretexts.org

The stability and stereochemistry of the resulting oximes can be influenced by several factors. Oximes can exist as geometric isomers (E/Z or syn/anti) if the substituents on the carbonyl carbon are different. wikipedia.org Controlling the stereoselectivity of oxime formation can be challenging, often depending on the specific reactants, catalyst, and temperature. nih.gov For example, studies on the formation of oximes from aromatic aldehydes have shown that the steric and electronic nature of the hydroxylamine substituent can affect the E/Z ratio of the product. nih.gov In one study, O-TMS-hydroxylamine provided greater diastereoselectivity for the E-oxime isomer compared to hydroxylamine or O-tert-butylhydroxylamine. nih.gov The stability of oxime intermediates can also be significant; for instance, an O-sulfonic acid oxime intermediate was found to be sufficiently stable for observation by NMR spectroscopy when the reaction was conducted in acetonitrile (B52724). nih.gov

Table 1: Influence of Hydroxylamine Substituent on Oxime Diastereoselectivity Data adapted from a study on substituted hydroxylamines reacting with an aromatic aldehyde. nih.gov

| Entry | Hydroxylamine | E:Z Ratio |

| 1 | NH₂OH·HCl | 1:1 |

| 2 | NH₂OBn·HCl | 1:1 |

| 3 | NH₂Ot-Bu·HCl | 2:3 |

| 4 | NH₂OTMS | 4:1 |

Amination Reactions with Aldehydes: Mechanistic Insights

N-Arylhydroxylamines can serve as a nitrogen source in amination reactions, particularly in the context of reductive amination. Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. researchgate.netfrontiersin.org The process generally proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ. libretexts.orgfrontiersin.org

When this compound reacts with an aldehyde, it can lead to an N-aryl imine intermediate. This reaction is mechanistically similar to the initial steps of oxime formation, involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates. libretexts.org

Post-Functionalization Strategies of N-Arylhydroxylamine Scaffolds

Once the N-arylhydroxylamine scaffold is synthesized, it can be further modified through various chemical reactions to create more complex molecules. These post-functionalization strategies can target the aromatic ring, the hydroxyl group, or the nitrogen atom, leveraging the inherent reactivity of these sites. nih.govepa.gov

The hydroxyl group of the N-arylhydroxylamine can be alkylated or acylated. For example, N-phenylhydroxylamine reacts with ethyl chloroformate to yield N-hydroxy-N-phenylurethane, demonstrating acylation at the nitrogen atom. rsc.org O-alkylation is also a common transformation for hydroxylamines and their derivatives, such as oximes. organic-chemistry.org

The nitrogen atom, being nucleophilic, can participate in bond-forming reactions. A notable example is the desulfurdioxidative N-N coupling of N-arylhydroxylamines with N-sulfinylanilines. nih.gov This metal-free reaction provides an efficient route to unsymmetrical hydrazines and is proposed to proceed through an in situ generated O-sulfenylated arylhydroxylamine intermediate. nih.gov

Functionalization can also be directed at the aryl ring. The chloro and methyl substituents on the this compound scaffold influence the regioselectivity of electrophilic aromatic substitution reactions, although such reactions must be compatible with the sensitive hydroxylamine group. More robustly, modern cross-coupling methodologies could potentially be employed, though this would likely require protection of the reactive N-OH group.

The concept of post-polymerization functionalization, while typically applied to large polymers, provides a strategic framework that can be adapted to smaller molecular scaffolds. nih.gov This involves modifying a core structure through reactions that are high-yielding and tolerant of various functional groups, such as the azide-alkyne cycloaddition ("click chemistry"). nih.gov An N-arylhydroxylamine scaffold could be equipped with an azide (B81097) or alkyne handle to allow for its conjugation to other molecules using this powerful strategy.

Computational and Theoretical Investigations of N 3 Chloro 4 Methylphenyl Hydroxylamine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the electronic properties of medium-sized organic molecules. A typical study would utilize a functional, such as B3LYP, paired with a basis set like 6-311G(d,p), to solve for the ground-state electronic structure of the molecule. nih.gov

A primary goal of DFT calculations is to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. This process yields precise bond lengths, bond angles, and dihedral angles. For N-(3-Chloro-4-methylphenyl)hydroxylamine, this would reveal how the chloro and methyl substituents on the phenyl ring influence the geometry of the hydroxylamine (B1172632) group and the planarity of the molecule.

Molecules with rotatable bonds, such as the C-N bond in this compound, can exist in multiple conformations. Computational methods are used to perform a potential energy surface (PES) scan, where the dihedral angle of a specific bond is systematically rotated to identify all stable conformers (energy minima) and the transition states that separate them. researchgate.netresearchgate.net This analysis would determine the most stable three-dimensional structure of the molecule and the energy barriers to internal rotation, which are crucial for understanding its dynamic behavior.

Quantum chemical calculations are highly effective at predicting various spectroscopic data.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes (stretching, bending) to the peaks observed in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.govnanobioletters.com Comparing these theoretical values with experimental data is a powerful method for structure verification.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

Mechanistic Studies and Reaction Pathway Modeling

Beyond static properties, computational chemistry can model chemical reactivity and the mechanisms of reactions.

FMO theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, DFT calculations would determine the energies and spatial distributions of the HOMO and LUMO.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov The locations of these orbitals on the molecule indicate the likely sites for nucleophilic or electrophilic attack.

Hypothetical FMO Data Table for this compound

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| E_HOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

Note: This table is for illustrative purposes only. Specific values are not available from published research.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles Lewis structures. nih.gov This method provides detailed information about bonding and intermolecular interactions.

NBO analysis quantifies the stabilization energy (E⁽²⁾) associated with "delocalization" effects, such as hyperconjugation. This is calculated by examining the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, this would reveal, for example, the interactions between the nitrogen lone pair and the antibonding orbitals of the phenyl ring, or potential intramolecular hydrogen bonds involving the hydroxylamine group.

Hypothetical NBO Interaction Data Table

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ* (C-C) | Value | n → σ* |

Note: This table is for illustrative purposes only. Specific values are not available from published research.

Solvent Effects and Environmental Perturbations on Reactivity and Stability

The reactivity and stability of this compound are profoundly influenced by its immediate chemical environment, particularly the solvent. Solvent polarity, proticity, and specific solute-solvent interactions such as hydrogen bonding can alter the electronic structure and, consequently, the reaction pathways and kinetics.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. researchgate.net For this compound, polar solvents are expected to stabilize charged intermediates, such as those potentially formed during rearrangement reactions, thereby lowering the activation energy. nih.gov Conversely, nonpolar solvents might favor reactions proceeding through radical mechanisms.

A study on the effect of halogenated solvents on the fluorescence properties of certain molecules has shown that the type and number of halogen substituents, along with the solvent's dielectric constant, can significantly impact molecular states. nih.gov This suggests that the chlorine atom in this compound could engage in specific interactions with certain solvents, affecting its stability.

Table 2: Predicted Influence of Solvent Polarity on the Stability of this compound

| Solvent | Dielectric Constant (ε) | Predicted Relative Stability |

| Water | 78.4 | High (due to H-bonding and high polarity) |

| Methanol | 32.7 | Moderate to High |

| Acetonitrile (B52724) | 37.5 | Moderate |

| Dichloromethane | 8.9 | Low to Moderate |

| Toluene | 2.4 | Low |

Note: This table represents a qualitative prediction based on general principles of solvent effects.

Computational Design Principles for N-Arylhydroxylamine Derivatives

The principles of computational design can be applied to tailor the properties of N-arylhydroxylamine derivatives for specific applications. By systematically modifying the substituents on the aryl ring, it is possible to tune the electronic properties, reactivity, and stability of the molecule.

For instance, introducing electron-withdrawing groups is expected to increase the acidity of the hydroxylamine protons and potentially stabilize anionic intermediates. Conversely, electron-donating groups would increase the electron density on the nitrogen atom, influencing its nucleophilicity and susceptibility to oxidation.

A DFT study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, a molecule containing the same substituted phenyl ring, reported a HOMO-LUMO energy gap of 4.0023 eV. nih.gov This value provides an indication of the electronic stability of the 3-chloro-4-methylphenyl moiety. Computational design studies would involve calculating such properties for a range of virtual N-arylhydroxylamine derivatives to identify candidates with desired characteristics. nih.govresearchgate.net

Table 3: Guiding Principles for the Computational Design of N-Arylhydroxylamine Derivatives

| Desired Property | Design Strategy (Substituent Effects) | Example Substituent |

| Increased Stability | Introduce bulky groups to sterically hinder reactions. | tert-Butyl |

| Enhanced Reactivity (Nucleophilic) | Introduce electron-donating groups. | Methoxy (-OCH3) |

| Enhanced Reactivity (Electrophilic) | Introduce electron-withdrawing groups. | Nitro (-NO2) |

| Modified Solubility | Introduce polar or non-polar functional groups. | Carboxylic acid (-COOH), Alkyl chain |

Chemical Degradation Pathways and Environmental Transformations of N 3 Chloro 4 Methylphenyl Hydroxylamine Analogs

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical processes that are not mediated by living organisms. For N-(3-Chloro-4-methylphenyl)hydroxylamine and similar arylhydroxylamines, these processes primarily include hydrolysis, photolysis, and oxidation, which can lead to their transformation and eventual mineralization.

Hydrolysis: The stability of arylhydroxylamines in aqueous environments is influenced by pH. While specific data for this compound is scarce, studies on analogous compounds suggest that hydrolysis rates can be pH-dependent. For instance, the degradation of some agrochemicals is known to be affected by pH, with either acidic or alkaline conditions accelerating the process biorxiv.org.

Photolysis: Sunlight can be a significant driver of degradation for many organic compounds in surface waters. The presence of a chromophore (the phenyl ring) in this compound suggests it may be susceptible to direct photolysis. Additionally, indirect photolysis can occur, where other substances in the water, such as humic acids, absorb light and produce reactive species like singlet oxygen that can then degrade the compound nih.gov.

Oxidation: Arylhydroxylamines are susceptible to oxidation, which can be a key transformation pathway in soils and sediments. Abiotic nitrification, for example, can involve the oxidation of hydroxylamine (B1172632) by transition metals like manganese (Mn) and iron (Fe) present in minerals nih.gov. This process can lead to the formation of various nitrogen species, including nitrous oxide (N₂O), nitrite (B80452) (NO₂⁻), and nitrate (B79036) (NO₃⁻) nih.gov. Given the structure of this compound, it is plausible that it undergoes similar oxidation reactions catalyzed by soil minerals. The oxidation of the hydroxylamine group can lead to the formation of the corresponding nitroso derivative, N-(3-chloro-4-methylphenyl)nitrosobenzene, which can be further transformed.

Table 1: Potential Abiotic Degradation Pathways for Arylhydroxylamine Analogs

| Degradation Pathway | Mediating Factors | Potential Transformation Products |

| Hydrolysis | pH | Chloro-methyl-anilines |

| Photolysis | UV radiation, Photosensitizers (e.g., humic substances) | Oxidized and fragmented byproducts |

| Oxidation | Metal oxides (e.g., MnO₂, FeOOH), Dissolved oxygen | Nitroso derivatives, anilines, and further oxidation products |

This table presents potential pathways based on the behavior of analogous compounds due to the limited direct data on this compound.

Chemical Transformations in Environmental Matrices (e.g., Reactivity with Humic Substances)

The interaction of this compound with components of environmental matrices, such as soil and sediment organic matter, plays a crucial role in its environmental fate. Humic substances, which are major components of soil organic matter, are particularly important due to their complex structure and reactivity.

Humic substances possess a variety of functional groups, including quinone moieties, which can act as electron shuttles in redox reactions mdpi.com. This property allows them to mediate the transformation of xenobiotics. Arylhydroxylamines can be oxidized by the quinone groups in humic substances, leading to the formation of nitrosoarenes and the reduction of the humic substance. The reduced humic substance can then be re-oxidized by other electron acceptors in the environment.

Furthermore, the reactive nature of arylhydroxylamines can lead to their covalent binding to humic substances. This process, known as the formation of bound residues, can decrease the bioavailability and mobility of the compound and its transformation products in the environment. The nucleophilic nitrogen of the hydroxylamine group can react with electrophilic sites on the humic structure, such as carbonyl groups, to form stable covalent bonds.

The presence of humic substances can also influence the photodegradation of this compound. Humic substances are strong absorbers of sunlight and can act as photosensitizers, producing reactive oxygen species that can degrade the compound nih.gov. Conversely, they can also act as a light screen, reducing the amount of light available for direct photolysis nih.gov. The net effect depends on various factors, including the concentration of both the compound and the humic substances, and the water chemistry.

Table 2: Interactions of Arylhydroxylamine Analogs with Humic Substances

| Interaction Type | Mechanism | Potential Outcome |

| Redox Reactions | Electron transfer with quinone moieties | Oxidation of the arylhydroxylamine to a nitroso derivative |

| Covalent Bonding | Nucleophilic addition to carbonyls and other electrophilic sites | Formation of bound residues, reducing bioavailability |

| Indirect Photolysis | Photosensitization | Enhanced degradation through reactive oxygen species |

| Light Screening | Absorption of UV radiation | Reduced direct photolysis |

This table illustrates potential interactions based on the known reactivity of arylhydroxylamines and humic substances, as direct studies on this compound are limited.

Advanced Analytical Methodologies in the Research and Characterization of N 3 Chloro 4 Methylphenyl Hydroxylamine

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation (e.g., NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural analysis of N-(3-Chloro-4-methylphenyl)hydroxylamine. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the molecular framework, functional groups, and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial. In a typical synthesis, such as the selective reduction of 3-chloro-4-methylnitrobenzene, NMR can be used to monitor the disappearance of the starting material and the appearance of the hydroxylamine (B1172632) product. rsc.org

In ¹H NMR, the aromatic protons will appear as distinct signals, with their multiplicity and coupling constants providing information about their relative positions on the phenyl ring. The protons of the hydroxyl (-OH) and amine (-NH) groups are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methyl group and the electron-withdrawing chloro and hydroxylamine substituents.

Interactive Table: Predicted NMR Data for this compound in a suitable deuterated solvent (e.g., MeOD).

The following table presents predicted NMR data based on analysis of similar substituted N-arylhydroxylamines. rsc.org

| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Aromatic CH | 6.8 - 7.3 | Complex multiplet patterns due to substitution. |

| ¹H NMR | -CH₃ | ~2.2 | Singlet. |

| ¹H NMR | -NHOH | Variable | Broad signals, exchangeable with D₂O. |

| ¹³C NMR | Aromatic C-Cl | ~125-130 | |

| ¹³C NMR | Aromatic C-CH₃ | ~130-135 | |

| ¹³C NMR | Aromatic C-N | ~148-152 | |

| ¹³C NMR | Aromatic CH | ~115-130 | |

| ¹³C NMR | -CH₃ | ~20 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, N-H, C-N, C-Cl, and aromatic C-H and C=C bonds. The presence of a broad band in the 3200-3400 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations.

Interactive Table: Expected FT-IR Absorption Bands for this compound.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H / N-H | 3200 - 3400 | Stretching (Broad) |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (-CH₃) | 2850 - 2960 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak would correspond to the molecular weight of the compound. The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for related compounds include the loss of the hydroxyl group, the chlorine atom, or cleavage of the aromatic ring. nih.govmiamioh.edulibretexts.org The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern. libretexts.org

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Fragment | Notes |

| 157/159 | [C₇H₈ClNO]⁺ | Molecular ion (M⁺) with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl. |

| 140/142 | [C₇H₅ClN]⁺ | Loss of -OH group. |

| 122 | [C₇H₈N]⁺ | Loss of -Cl and -OH. |

| 91 | [C₆H₅N]⁺ | Further fragmentation. |

Chromatographic Separations for Reaction Analysis and Product Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reaction mixtures and the determination of product purity. For this compound, a reverse-phase HPLC method is typically employed. sielc.come-bookshelf.de This allows for the separation of the target compound from starting materials, by-products, and other impurities based on differences in polarity.

A typical HPLC setup would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. sielc.com The retention time of this compound would be characteristic under specific chromatographic conditions. By creating a calibration curve with standards of known concentration, HPLC can be used for quantitative analysis to determine the purity of a sample. The development of a robust HPLC method is crucial for quality control in the synthesis of this compound. rsc.orghumanjournals.comnih.gov

Interactive Table: Typical HPLC Parameters for the Analysis of this compound.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with formic or phosphoric acid) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Determination of Analogs

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision. For analogs of this compound, X-ray crystallography has been used to establish absolute configurations, and to study intermolecular interactions such as hydrogen bonding in the solid state. researchgate.netnih.gov Such studies provide invaluable insight into the steric and electronic properties of this class of compounds.

Future Research Directions and Unexplored Avenues in N 3 Chloro 4 Methylphenyl Hydroxylamine Chemistry

Development of Sustainable and Green Synthetic Routes

The synthesis of arylhydroxylamines, including N-(3-Chloro-4-methylphenyl)hydroxylamine, has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, focusing on atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts.

A primary focus for future research is the catalytic hydrogenation of the corresponding nitroaromatic compound, 3-chloro-4-methylnitrobenzene. While the reduction of nitroarenes is a well-established transformation, achieving high selectivity for the hydroxylamine (B1172632) over the corresponding aniline (B41778) remains a challenge. Recent advancements in catalysis offer promising solutions. For instance, the use of supported platinum catalysts, such as Pt/SiO2, has shown excellent yields (up to 99%) for the synthesis of various substituted N-aryl hydroxylamines under mild conditions (1 bar H2, room temperature). rsc.org The key to this high selectivity is often the addition of modifiers, like triethylamine (B128534) or dimethyl sulfoxide (B87167), which can inhibit the over-reduction to the aniline. rsc.org Future work should focus on optimizing these catalytic systems for the specific synthesis of this compound, exploring a wider range of supports and catalyst modifiers.

Another promising green approach is the use of magnesium-mediated reactions in aqueous media. tsijournals.com This method offers a rapid and high-yielding route to arylhydroxylamines from their corresponding nitroaromatics, avoiding the use of volatile organic solvents. tsijournals.com The tolerance of this method to various functional groups, including halogens, suggests its potential applicability to the synthesis of this compound. tsijournals.com

Furthermore, the use of solid-supported platinum(0) (SS-Pt) nanoparticles with hydrazine (B178648) hydrate (B1144303) as a hydrogen source represents a chemo-selective and recyclable catalytic system for the reduction of nitroarenes. rsc.org This method has demonstrated broad functional group tolerance and has been successful on a gram scale, indicating its potential for industrial application. rsc.org The exploration of such heterogeneous catalysts for the synthesis of this compound could lead to more sustainable and economically viable production processes.

Finally, photochemical methods offer an alternative green route. The photochemical reduction of nitroarenes using γ-terpinene, a renewable and readily available natural product, has been shown to produce N-arylhydroxylamines with high yields and selectivity. rsc.org This approach avoids the need for metal catalysts and harsh reagents, aligning well with the principles of green chemistry.

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Potential for this compound |

| Catalytic Hydrogenation | Pt/SiO2 with amine/DMSO modifiers | High selectivity, mild conditions | High, requires optimization for the specific substrate |

| Aqueous Reduction | Magnesium/Hydrazinium sulfate | Fast reaction, excellent yields, uses water as solvent | High, good functional group tolerance |

| Heterogeneous Catalysis | Solid-supported Pt nanoparticles/Hydrazine | Recyclable catalyst, chemo-selective | High, suitable for larger scale synthesis |

| Photochemical Reduction | γ-terpinene | Renewable reagent, metal-free | Promising, needs investigation for this specific substrate |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and developing new synthetic applications. While the general reactivity of hydroxylamines is known, the specific influence of the 3-chloro and 4-methyl substituents on the phenyl ring warrants detailed investigation.

Future research should focus on elucidating the mechanisms of key transformations. For example, the Bamberger rearrangement, a classic reaction of phenylhydroxylamines, could be re-examined for this compound under various acidic conditions to understand the regioselectivity of the resulting aminophenol formation. The electronic effects of the chloro and methyl groups are expected to play a significant role in directing this rearrangement.

The mechanism of its involvement in coupling reactions, such as the Ullmann-type N-arylation, is another area ripe for exploration. Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the activation energies and transition state geometries of such reactions. mdpi.com For instance, understanding how the electronic properties of the this compound influence the energetics of the rate-limiting step in a coupling reaction can guide the rational design of more efficient catalytic systems. mdpi.com

Furthermore, the in situ generation of nitrosoarenes from this compound and their subsequent reactions, such as in iron-catalyzed C-H amination of dienes and trienes, present a complex mechanistic puzzle. researchgate.net Detailed kinetic studies, isotopic labeling experiments, and spectroscopic analysis of reaction intermediates will be essential to unravel the intricate pathways of these transformations.

A proposed area of mechanistic investigation is the photochemical behavior of this compound. The mechanism of photochemical reduction of nitroarenes to N-arylhydroxylamines has been proposed to proceed through a hydrogen atom transfer (HAT) process. rsc.org Investigating the photostability and photoreactivity of this compound itself could lead to the discovery of novel light-induced transformations.

Innovative Applications in Chemical Synthesis (beyond specific prohibited elements)

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds. Future research should aim to expand its synthetic utility beyond its current applications.

One promising avenue is its use in the synthesis of novel benzofurans. A palladium-catalyzed O-arylation of a hydroxylamine equivalent followed by a tsijournals.comtsijournals.com sigmatropic rearrangement has been shown to be an efficient method for constructing substituted benzofurans. organic-chemistry.org Applying this strategy with this compound could provide access to a new class of chlorinated and methylated benzofuran (B130515) derivatives with potential biological activities.

The development of novel aminating reagents based on this compound is another exciting direction. Iron-catalyzed aminative difunctionalization of alkenes using hydroxylamine-derived reagents has emerged as a powerful tool for the direct synthesis of medicinally relevant amines. chemrxiv.org Designing and synthesizing new reagents from this compound could enable the introduction of the 3-chloro-4-methylanilino moiety into a variety of molecular scaffolds.

Furthermore, its role as a precursor to azo compounds can be explored in multicomponent reactions. For example, the synthesis of novel pyrazoline derivatives has been achieved through a one-pot, three-component reaction involving a 5-((3-chloro-4-methylphenyl)diazenyl)-2-hydroxybenzaldehyde intermediate. researchgate.net This suggests that this compound can be a versatile starting material for the combinatorial synthesis of diverse heterocyclic libraries.

The use of this compound in the synthesis of complex natural product analogues also presents an intriguing possibility. The hydroxylamine functionality can serve as a "tethered nitrogen" source, enabling stereocontrolled C-N bond formation in the synthesis of alkaloids. nih.gov

| Potential Application | Synthetic Strategy | Expected Outcome |

| Benzofuran Synthesis | Pd-catalyzed O-arylation and rearrangement | Novel substituted benzofurans |

| Amination Reactions | Development of Fe-catalyzed aminating reagents | Direct introduction of the 3-chloro-4-methylanilino group |

| Heterocyclic Synthesis | Multicomponent reactions involving azo intermediates | Diverse libraries of pyrazoline and other heterocycles |

| Natural Product Analogue Synthesis | Use as a "tethered nitrogen" source | Stereocontrolled synthesis of complex nitrogen-containing molecules |

Advanced Computational-Experimental Integration for Predictive Chemistry

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating chemical discovery. For this compound, this integrated approach holds immense potential for predicting its properties, reactivity, and suitability for various applications.

Future research should leverage computational tools to build predictive models for the reactivity of this compound. For instance, DFT calculations can be used to predict the activation barriers for various reactions, such as the Bamberger rearrangement or its participation in cycloaddition reactions. mdpi.com This can help in selecting the optimal reaction conditions and catalysts, thereby reducing the amount of empirical screening required.

Computational modeling can also be used to predict the spectroscopic properties (e.g., NMR, IR) of this compound and its derivatives, aiding in their characterization. Furthermore, molecular docking studies can be employed to predict the binding affinity of potential drug candidates derived from this hydroxylamine with their biological targets. For example, in the design of selective COX-2 inhibitors, molecular modeling has been used to understand the interaction of related sulfonamide-containing compounds with the enzyme's active site. acs.org

A key area for future development is the creation of quantitative structure-activity relationship (QSAR) models for compounds derived from this compound. By correlating the structural features of a series of derivatives with their biological activity, these models can guide the synthesis of more potent and selective compounds.

The integration of high-throughput experimentation with computational screening can create a powerful discovery pipeline. For example, a library of potential catalysts for a specific transformation of this compound could be computationally screened, and the most promising candidates could then be rapidly tested experimentally.

| Computational Approach | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms and activation energies | Rational design of catalysts and reaction conditions |

| Molecular Docking | Prediction of binding modes and affinities with biological targets | Accelerated drug discovery |

| QSAR Modeling | Correlation of structure with biological activity | Design of more potent and selective compounds |

| Spectroscopic Prediction | Aiding in the characterization of new compounds | Faster and more accurate structure elucidation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Chloro-4-methylphenyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 3-chloro-4-methylaniline with hydroxylamine derivatives under controlled conditions. For example, analogous protocols (e.g., amide formation in ) use nucleophilic substitution or condensation reactions. Optimize pH (near-neutral), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine to hydroxylamine source) to minimize side products like nitroso derivatives. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., para-substituted chlorine and methyl groups) and hydroxylamine NH signals (δ ~5–7 ppm in DMSO-d₆) .

- UV-Vis : Detect π→π* transitions in the aromatic ring (λ ~270–300 nm) and n→π* transitions in the hydroxylamine moiety .

- Mass Spectrometry : Use ESI-MS to identify molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NH₂OH) .

Q. What are the known toxicological profiles of hydroxylamine derivatives, and how do they inform safety protocols?

- Methodological Answer : Hydroxylamines (e.g., N-(2-methoxyphenyl)hydroxylamine in ) are reactive metabolites that generate DNA adducts. Implement strict PPE (gloves, fume hoods) and monitor for oxidative stress biomarkers (e.g., glutathione depletion) in biological assays. Use Ames tests to assess mutagenicity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound across different pH environments?

- Methodological Answer : Conflicting reactivity (e.g., oxidation vs. nucleophilic addition) may arise from pH-dependent tautomerization. Use cyclic voltammetry to map redox potentials at varying pH (2–12). Pair with DFT calculations (B3LYP/6-31G*) to model protonation states and reactive intermediates .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Hydroxylamines often form hygroscopic or low-melting solids. Use slow evaporation in ethanol/water (4:1 v/v) at 4°C to grow single crystals. For X-ray refinement, employ SHELXL ( ) with constraints for NH and OH hydrogen positions. Compare with N-(3-Chloro-4-methylphenyl)maleimide ( ), which required anisotropic displacement parameters for accurate refinement .

Q. How can analytical methods differentiate this compound from its degradation products?

- Methodological Answer : Use HPLC-PDA (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate hydroxylamine (retention time ~8.2 min) from nitroso derivatives (~10.5 min). Validate with LC-MS/MS (MRM transitions: m/z 172→154 for hydroxylamine) .

Q. What environmental degradation pathways are predicted for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.